molecular formula C8H9NO4S B13657113 Methyl 4-(methylsulfonyl)nicotinate

Methyl 4-(methylsulfonyl)nicotinate

Cat. No.: B13657113
M. Wt: 215.23 g/mol
InChI Key: FPHYLBOAGUIITG-UHFFFAOYSA-N
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Description

Methyl 4-(methylsulfonyl)nicotinate is an organic compound that belongs to the class of nicotinates It is a derivative of nicotinic acid, where the carboxyl group is esterified with methanol, and a methylsulfonyl group is attached to the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(methylsulfonyl)nicotinate typically involves the esterification of 4-(methylsulfonyl)nicotinic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process. The final product is typically obtained in high purity through distillation or advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(methylsulfonyl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: 4-(methylsulfonyl)nicotinic acid.

Scientific Research Applications

Methyl 4-(methylsulfonyl)nicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(methylsulfonyl)nicotinate involves its interaction with specific molecular targets. In medicinal applications, it may act by modulating enzyme activity or receptor binding. The methylsulfonyl group can enhance the compound’s ability to penetrate biological membranes, thereby increasing its efficacy. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A simpler ester of nicotinic acid without the methylsulfonyl group.

    Ethyl 4-(methylsulfonyl)nicotinate: An ethyl ester analog.

    4-(Methylsulfonyl)nicotinic acid: The corresponding carboxylic acid.

Uniqueness

Methyl 4-(methylsulfonyl)nicotinate is unique due to the presence of both the ester and methylsulfonyl groups, which confer distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, solubility, and biological activity, making it a versatile molecule for various applications.

Properties

Molecular Formula

C8H9NO4S

Molecular Weight

215.23 g/mol

IUPAC Name

methyl 4-methylsulfonylpyridine-3-carboxylate

InChI

InChI=1S/C8H9NO4S/c1-13-8(10)6-5-9-4-3-7(6)14(2,11)12/h3-5H,1-2H3

InChI Key

FPHYLBOAGUIITG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CN=C1)S(=O)(=O)C

Origin of Product

United States

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